lividomycin A
Description
Structure
2D Structure
Properties
CAS No. |
36441-41-5 |
|---|---|
Molecular Formula |
C29H55N5O18 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |
Origin of Product |
United States |
Structural Characteristics and Their Biological Significance
Core Aminocyclitol Moiety: 2-Deoxystreptamine (B1221613) and Neamine (B104775) Framework
At the heart of lividomycin A lies a 2-deoxystreptamine (2-DOS) ring, a substituted cyclohexanol (B46403) containing two amino groups. This core is specifically a 1,3-diaminocyclitol. The 2-deoxystreptamine ring is glycosidically linked at its C4 position to an amino sugar, forming a disaccharide unit known as neamine. Neamine constitutes the foundational framework for a significant subgroup of aminoglycosides and is a crucial component for their antibacterial activity. The amino groups on the 2-deoxystreptamine ring are typically protonated at physiological pH, contributing to the polycationic nature of the molecule and facilitating its interaction with the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA).
Oligosaccharide Configuration and Linkages
Attached to the C5 position of the 2-deoxystreptamine core is a complex oligosaccharide chain that distinguishes this compound from other related aminoglycosides.
This compound is a pseudo-pentasaccharide, meaning it is composed of five sugar or sugar-like rings. The oligosaccharide chain attached at the C5 position of the 2-deoxystreptamine ring consists of three sugar moieties. This chain is specifically a trisaccharide composed of D-ribose, 2,6-diamino-2,6-dideoxy-L-idose, and D-mannose. The complete structure consists of the neamine core (Ring I and II) linked to a D-ribofuranosyl moiety (Ring III), which is in turn linked to a 2,6-diamino-2,6-dideoxy-β-L-idopyranosyl unit (Ring IV). Finally, an α-D-mannopyranosyl group (Ring V) is attached to the 4-position of the diamino-idopyranosyl ring. ebi.ac.uk
This compound belongs to the same family as paromomycin (B158545), neomycin, and ribostamycin, all of which are 4,5-disubstituted 2-deoxystreptamine aminoglycosides. The primary distinction between these compounds lies in the number and nature of the sugar rings attached to the D-ribose at the C5 position of the 2-deoxystreptamine core.
Ribostamycin is the simplest of this group, containing only the D-ribose ring (Ring III) attached to the neamine core, making it a pseudotrisaccharide. nih.gov
Neomycin and Paromomycin are pseudotetrasaccharides. They both have a second sugar ring (Ring IV) attached to the D-ribose. In neomycin, this is a 2,6-diamino-2,6-dideoxy-D-glucose (neosamine C), while in paromomycin, it is a 2-amino-2-deoxy-D-glucose (paromose). The key difference between neomycin and paromomycin is the substituent at the 6' position of Ring I: an amino group in neomycin and a hydroxyl group in paromomycin. nih.gov
This compound is unique in this group as a pseudopentasaccharide. It possesses a structure similar to paromomycin but with an additional fifth sugar ring, a D-mannose, attached to the fourth ring. nih.gov
| Aminoglycoside | Number of Rings | Ring III | Ring IV | Ring V |
|---|---|---|---|---|
| Ribostamycin | 3 | D-Ribose | - | - |
| Neomycin | 4 | D-Ribose | 2,6-diamino-2,6-dideoxy-D-glucose | - |
| Paromomycin | 4 | D-Ribose | 2-amino-2-deoxy-D-glucose | - |
| This compound | 5 | D-Ribose | 2,6-diamino-2,6-dideoxy-L-idose | D-Mannose |
Significance of Specific Functional Groups for Molecular Interactions
The biological activity of this compound is critically dependent on the specific arrangement of its functional groups, primarily amino and hydroxyl groups, which engage in precise interactions with the aminoacyl-tRNA site (A-site) of the bacterial 16S ribosomal RNA.
The numerous amino groups distributed across the molecule are protonated at physiological pH, rendering this compound polycationic. This positive charge is fundamental for the initial electrostatic attraction to the negatively charged phosphate backbone of rRNA. Beyond this initial attraction, these amino groups act as hydrogen bond donors, forming specific hydrogen bonds with key nucleotide bases in the A-site.
The hydroxyl groups also play a vital role in the binding affinity and specificity by participating in a network of hydrogen bonds with the rRNA target. For instance, the 6'-hydroxyl group on Ring I is a key determinant for the interaction of the paromomycin and lividomycin subclass with the ribosome. nih.gov The intricate network of hydrogen bonds formed by both amino and hydroxyl groups locks the aminoglycoside into the A-site, distorting its structure. This distortion impairs the proofreading mechanism of the ribosome, leading to the misincorporation of amino acids into growing polypeptide chains and ultimately inhibiting protein synthesis. nih.gov The additional sugar rings of this compound, particularly rings IV and V, contribute to its binding affinity by providing more points of contact with the rRNA. nih.gov
Biosynthesis of Lividomycin a
Producing Organisms: Streptomyces lividus
Lividomycin A is naturally produced by the bacterium Streptomyces lividus. vulcanchem.commcmaster.ca This species belongs to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. mdpi.com The genetic blueprint for lividomycin biosynthesis is encoded within a specific gene cluster in the Streptomyces lividus genome. nih.govsecondarymetabolites.org
Elucidation of the Biosynthetic Pathway
The biosynthesis of this compound, like other 2-deoxystreptamine (B1221613) (2-DOS) containing aminoglycosides, originates from primary metabolites. nih.govpsu.edu The pathway involves a series of enzymatic reactions that build the characteristic pseudotrisaccharide structure. who.int
Key Enzymatic Steps and Intermediates
The construction of this compound involves several key intermediates and enzymatic transformations. The pathway shares common early steps with other aminoglycosides like neomycin and ribostamycin, particularly in the formation of the 2-deoxystreptamine core and the intermediate paromamine. nih.govpsu.eduwho.int Paromamine, a pseudodisaccharide, serves as a crucial branch-point intermediate. nih.govwho.int A key step in the lividomycin pathway is the 3'-deoxygenation of a paromomycin-like precursor. nih.gov
Roles of Specific Biosynthetic Genes and Gene Clusters (e.g., liv genes, AJ748832)
The complete biosynthetic gene cluster for lividomycin has been identified and sequenced, and is available under the NCBI accession number AJ748832. nih.govnih.govresearchgate.netresearchgate.net This cluster, approximately 40,579 base pairs in length, contains the "liv" genes that encode the enzymes responsible for lividomycin synthesis. nih.govsecondarymetabolites.org
Several key genes within this cluster have been characterized:
livA : Encodes a putative lividomycin production protein. uniprot.org
livC : Encodes 2-deoxy-scyllo-inosose (B3429959) synthase, an enzyme involved in the early steps of 2-deoxystreptamine biosynthesis. uniprot.org
livE : Encodes a putative 3-amino-2,3-dideoxy-scyllo-inositol 1-dehydrogenase, another enzyme in the 2-deoxystreptamine pathway. secondarymetabolites.orgwho.intuniprot.org
livS : Encodes L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which is responsible for an amination step in the formation of the 2-deoxystreptamine core. secondarymetabolites.orguniprot.org
livI : This gene is homologous to regulators found in other aminoglycoside biosynthetic pathways, such as kanI in the kanamycin (B1662678) cluster, suggesting a regulatory role in lividomycin production. plos.org
livQ : The oxidoreductase LivQ is responsible for modifications at the 6'-position of the aminoglycoside. genome.jprhea-db.org
livW and livY : These genes encode a 3',4'-oxidoreductase and a 3'-dehydratase, respectively. nih.govresearchgate.netresearchgate.net These two enzymes are critical for the characteristic 3'-deoxygenation step that distinguishes lividomycin from paromomycin (B158545). nih.gov
Table 1: Key Genes in the Lividomycin Biosynthetic Cluster
| Gene | Encoded Enzyme/Protein | Putative Function in Biosynthesis |
|---|---|---|
| livA | Putative lividomycin production protein | General production role uniprot.org |
| livC | 2-deoxy-scyllo-inosose synthase | 2-deoxystreptamine biosynthesis uniprot.org |
| livE | Putative 3-amino-2,3-dideoxy-scyllo-inositol 1-dehydrogenase | 2-deoxystreptamine biosynthesis secondarymetabolites.orgwho.intuniprot.org |
| livI | Homolog of regulatory proteins | Regulation of biosynthesis plos.org |
| livQ | Oxidoreductase | 6'-modification genome.jprhea-db.org |
| livS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Amination in 2-deoxystreptamine formation secondarymetabolites.orguniprot.org |
| livW | 3',4'-oxidoreductase | 3'-deoxygenation nih.govresearchgate.netresearchgate.net |
| livY | 3'-dehydratase | 3'-deoxygenation nih.govresearchgate.netresearchgate.net |
Combinatorial Biosynthesis Approaches for this compound Derivatives
The understanding of the lividomycin biosynthetic pathway has opened up possibilities for creating novel aminoglycoside derivatives through genetic engineering, a field known as combinatorial biosynthesis. nih.govresearchgate.net This approach involves manipulating the biosynthetic pathways of antibiotic-producing organisms to generate new compounds with potentially improved properties. nih.govresearchgate.net
Heterologous Expression of Biosynthetic Enzymes (e.g., LivY, LivW)
The enzymes responsible for the key 3'-deoxygenation step, 3'-dehydratase (LivY) and 3',4'-oxidoreductase (LivW), are of particular interest for combinatorial biosynthesis. nih.govresearchgate.netresearchgate.net The heterologous expression of livY and livW in producers of other aminoglycosides, such as neomycin or ribostamycin, has been proposed as a strategy to create novel 3'-deoxy derivatives. nih.gov For example, expressing these genes in Streptomyces fradiae (a neomycin producer) could result in the synthesis of 3'-deoxy-neomycin B. nih.gov This modification is significant because the 3'-hydroxyl group is a common site for enzymatic inactivation by resistant bacteria. nih.gov Therefore, removing it could lead to antibiotics that are effective against certain drug-resistant pathogens. nih.gov
Relationship to Other Aminoglycoside Biosynthetic Pathways
The biosynthesis of this compound is closely intertwined with the pathways of other 2-DOS aminoglycosides, particularly paromomycin, neomycin, and butirosin. researchgate.net These pathways share a conserved core sequence of reactions for the assembly of the central aminocyclitol ring and the initial glycosylation steps, but diverge in the later tailoring stages, which ultimately define the final structure and biological activity of the antibiotic.
The biosynthetic pathways for neomycin-related antibiotics, including lividomycin, are considered to be evolutionarily ancient compared to those for kanamycin and gentamicin. nih.gov This is supported by several factors, including the presence of these gene clusters in taxonomically diverse bacteria and a lower number of genes required for the synthesis of the core aglycone moiety. nih.gov
Shared Ancestry with Paromomycin and Neomycin: The biosynthesis of this compound begins with the formation of paromamine, a key intermediate also found in the biosynthetic pathways of neomycin and paromomycin. This shared origin underscores the close relationship between these antibiotics. Structurally, this compound is essentially 3'-deoxy-paromomycin. nih.gov This indicates that the lividomycin pathway largely mirrors the paromomycin pathway, with the critical exception of a dehydroxylation step at the 3'-position of the neosamine C ring.
Key Enzymatic Divergences: The unique structural features of this compound arise from specific enzymatic reactions that are absent in related pathways.
3'-Dehydroxylation: The most significant difference between the lividomycin and paromomycin pathways is the removal of the 3'-hydroxyl group. This transformation is accomplished by the synergistic action of two enzymes encoded in the lividomycin gene cluster: LivY , a putative 3'-dehydratase, and LivW , a 3',4'-oxidoreductase. researchgate.netnih.govresearchgate.net The heterologous expression of livY and livW in a paromomycin-producing strain (Streptomyces rimosus subsp. paromomycinus) has been shown to result in the production of lividomycin, confirming the function of these enzymes. nih.gov
C-6' Modification: Another point of divergence is the modification at the 6'-position of the sugar ring attached to the 4-position of 2-DOS. In neomycin biosynthesis, the 6'-hydroxyl group is converted to an amino group (6'-NH2) by the sequential action of an oxidase, NeoQ , and a transaminase. researchgate.netgenome.jp In contrast, this compound possesses a 6'-hydroxyl group, indicating that its biosynthetic pathway lacks the specific aminotransferase activity required for this conversion, even though an oxidoreductase homolog (LivQ ) is present. researchgate.net
The table below summarizes the key enzymatic differences between the biosynthetic pathways of lividomycin, paromomycin, and neomycin.
Table 2: Comparative Enzymology of Lividomycin and Related Aminoglycoside Pathways
| Biosynthetic Step | Lividomycin Pathway | Paromomycin Pathway | Neomycin Pathway |
|---|---|---|---|
| Core Intermediate | Paromamine | Paromamine | Paromamine |
| 3'-Position Modification | Dehydroxylation (via LivY and LivW) | Hydroxyl group present | Hydroxyl group present |
| 6'-Position Modification | Hydroxyl group present | Hydroxyl group present | Amination (via NeoQ and transaminase) |
Molecular Mechanism of Action
Molecular Interactions and Conformational Changes Induced by Lividomycin A Binding
The binding of this compound to the ribosomal A-site is a highly specific interaction mediated by a network of molecular contacts. This binding event actively remodels the structure of the A-site, which is the direct cause of the observed disruption in translational fidelity. nih.govnih.gov
Crystal structures of this compound in complex with an A-site RNA oligonucleotide reveal a detailed network of interactions. nih.gov this compound is a polycationic molecule, and its positively charged amino groups form crucial electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA. nih.govnih.gov
Specific hydrogen bonds are critical for the precise recognition and high-affinity binding. For instance, conserved contacts are observed between the neamine (B104775) core (rings I and II) of the antibiotic and the RNA. nih.gov The additional sugar rings of this compound also contribute to the binding affinity. nih.gov While rings III and IV increase the strength of binding, ring V, the terminal ring in this compound, makes only weak, non-sequence-specific contacts, likely with the RNA backbone. nih.govnih.gov
The table below details some of the specific contacts observed between this compound and the A-site nucleotides. nih.gov
| This compound Moiety | Interacting RNA Nucleotide | Type of Interaction |
| Ring I | A1408 | Hydrogen Bonds (Pseudo-base pair) |
| Ring I | G1491 | Stacking Interaction |
| Ring II | U1495 | Hydrogen Bonds |
| Ring III | A1408 | Hydrogen Bonds |
| Ring III | C1409 | Hydrogen Bonds |
The binding of this compound to the A-site is not a simple lock-and-key fit. Instead, it induces significant conformational changes in the rRNA. nih.govnih.gov The most dramatic and functionally important of these alterations is the flipping out of two key adenine (B156593) bases, A1492 and A1493, from their stacked positions within helix 44. nih.gov
In the normal process of decoding, these bases only flip out when a correct (cognate) codon-anticodon pairing occurs in the A-site. This conformational switch is a critical part of the ribosome's proofreading mechanism. This compound binding forces A1492 and A1493 into this "flipped-out" state, essentially locking the A-site into a conformation that mimics the cognate tRNA-bound state. nih.gov This drug-induced conformation stabilizes the binding of near-cognate and non-cognate aminoacyl-tRNAs, leading to the insertion of incorrect amino acids into the growing polypeptide chain—an effect known as codon misreading. nih.govnih.gov This disruption of translational accuracy ultimately results in the production of non-functional proteins and contributes to the bactericidal effect of the antibiotic. researchgate.net
Disruption of Protein Synthesis
This compound, an aminoglycoside antibiotic, exerts its antibacterial effects by disrupting the process of protein synthesis in susceptible bacteria. Its primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to a specific site on the 30S ribosomal subunit, this compound interferes with several key steps in translation, ultimately leading to the production of nonfunctional proteins and cell death.
Interference with Peptide Formation Initiation Complex
The initiation of protein synthesis is a critical step that involves the assembly of the 30S and 50S ribosomal subunits, along with mRNA and initiator transfer RNA (tRNA), to form a functional 70S initiation complex. While this compound's primary mechanism is not the complete inhibition of initiation complex formation, its binding to the 30S subunit can indirectly interfere with this process.
One study noted that while this compound did not have significant effects on the formation of aminoacyl-tRNA, it did stimulate the binding of aminoacyl-tRNA to ribosomes nih.gov. This suggests that the interference might not be at the initial binding of the first tRNA but rather in the subsequent steps of forming a productive elongation complex.
Inhibition of mRNA-tRNA Translocation
Translocation is a crucial step in the elongation phase of protein synthesis where the ribosome moves one codon down the mRNA. This movement allows the tRNA in the A site to move to the P site (peptidyl site) and the tRNA in the P site to move to the E site (exit site), making the A site available for a new aminoacyl-tRNA.
This compound, like other aminoglycosides, has been shown to inhibit the translocation of the mRNA-tRNA complex. Its binding to the A site can physically obstruct the movement of the tRNAs and the associated mRNA. This steric hindrance prevents the efficient progression of the ribosome along the mRNA template.
Molecular Basis of Resistance to Lividomycin a
Ribosomal Target Site Alterations
The second major mechanism of resistance to lividomycin A involves alterations in its target, the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. These alterations, which can be either mutations or enzymatic modifications of the rRNA, prevent the antibiotic from binding effectively, thus allowing protein synthesis to continue even in the presence of the drug.
The binding site for this compound is located in the A site of the 16S rRNA. Mutations in the nucleotides of this site can significantly reduce the binding affinity of the antibiotic. For example, studies using Mycobacterium smegmatis have shown that specific mutations in the 16S rRNA can confer high-level resistance to this compound. The U1495A mutation, as well as the double mutation U1406C/U1495A, have been shown to result in significant resistance. nih.gov Furthermore, the A1408G mutation in the 16S rRNA has been identified in highly resistant clinical isolates of Mycobacterium abscessus and Mycobacterium chelonae, leading to high minimum inhibitory concentrations (MICs) for several aminoglycosides, including those structurally related to this compound. researchgate.net
Another mechanism of target site alteration is the enzymatic methylation of the 16S rRNA. This post-transcriptional modification is carried out by 16S rRNA methyltransferases. Methylation at specific nucleotides within the A site, such as G1405 or A1408, can lead to high-level resistance to a broad range of aminoglycosides. mdpi.com While this mechanism is well-established for aminoglycosides in general, its specific impact on this compound resistance is an area of ongoing research.
| Alteration Type | Specific Change | Organism | Effect on this compound Susceptibility (MIC) | Reference |
|---|---|---|---|---|
| Mutation | U1495A | Mycobacterium smegmatis | High-level resistance | nih.gov |
| Mutation | U1406C/U1495A | Mycobacterium smegmatis | High-level resistance | nih.gov |
| Mutation | A1408G | Mycobacterium abscessus/chelonae | High-level resistance to related aminoglycosides (MICs >1024 µg/mL) | researchgate.net |
| Methylation | m1A1408 | Escherichia coli | High-level resistance to 4,5-disubstituted 2-DOS aminoglycosides (MIC ≥ 256 μg/mL) | mdpi.com |
MIC: Minimum Inhibitory Concentration.
Mutations in 16S Ribosomal RNA (e.g., A1408G, C1409G, G1491U)
Mutations within the A site of the 16S rRNA are a significant cause of resistance to this compound. These alterations directly interfere with the binding of the antibiotic. Key mutations that confer resistance include:
A1408G: The substitution of adenine (B156593) (A) with guanine (B1146940) (G) at position 1408 is a critical mutation. asm.org The A1408 residue is universally conserved among bacteria and forms a pseudo-base pair with ring I of this compound. ethz.chplos.org This interaction is crucial for the proper positioning of the antibiotic within the binding pocket. ethz.chplos.org The A1408G mutation disrupts this pseudo-base pairing, leading to a repulsive interaction with the 6'-hydroxyl group on ring I of this compound, thereby reducing its binding affinity. asm.orgnih.gov
C1409G: The alteration of cytosine (C) to guanine (G) at position 1409 can also contribute to resistance, although often to a lesser extent than A1408G. plos.org This mutation results in a G-G opposition with G1491, the nature of which is difficult to predict but generally leads to low to moderate levels of resistance. plos.org
G1491U: The transversion mutation of guanine (G) to uracil (B121893) (U) at position 1491 significantly impacts this compound susceptibility. plos.orgnih.gov This change, resulting in a pyrimidine-pyrimidine opposition with C1409, is thought to sterically hinder the correct positioning of ring I of the antibiotic. uzh.ch
Double mutations, such as A1408G/C1409G and A1408G/G1491U, have been shown to confer high-level resistance to 4,5-disubstituted aminoglycosides, including this compound. ethz.chnih.gov
Impact of Ribosomal Mutations on this compound Binding Affinity
Mutations affecting the C1409-G1491 base pair also reduce binding affinity. nih.govresearchgate.net The geometry of this base pair is critical for creating the lower boundary of the drug-binding pocket and for the stacking interaction with ring I of the aminoglycoside. ethz.chuzh.ch Transversion mutations at this position, which alter the purine-pyrimidine arrangement, are particularly detrimental to binding. ethz.chuzh.ch
Studies using techniques like mass spectrometry have confirmed that single base substitutions at key positions within the A site can lead to significant changes in RNA conformation, sufficient to discriminate between different aminoglycosides and reduce their binding affinity. pnas.org Ribosomes containing mutations at positions 1408 have demonstrated a reduced affinity for aminoglycosides. nih.gov
Role of Specific Base Pair Interactions (e.g., C1409-G1491, U1406·U1495) in Resistance
The integrity of specific base pair interactions within the A site is paramount for effective this compound binding.
C1409-G1491: This Watson-Crick base pair forms the floor of the aminoglycoside binding pocket. ethz.chuzh.ch Guanine 1491 provides a crucial stacking platform for ring I of this compound, which in turn stabilizes the pseudo-base pair with A1408. ethz.chplos.orguzh.ch Mutations that disrupt this Watson-Crick pairing, especially transversions like G1491C or G1491U, alter the geometry of the binding site and confer high levels of resistance. plos.orguzh.ch Even though C1409 does not directly interact with the drug, its role in maintaining the correct orientation of G1491 is vital. uzh.ch
Efflux Pump Mechanisms
Beyond target site modification, bacteria can also achieve resistance to this compound by actively pumping the antibiotic out of the cell.
Role of Efflux Systems in Aminoglycoside Resistance
Efflux pumps are membrane proteins that transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration. frontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance to many classes of antibiotics, including aminoglycosides. nih.gov In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly important. mdpi.com These pumps are typically part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of drugs from the cell. mdpi.com The overexpression of these pumps, often due to mutations in their regulatory genes, is a common finding in multidrug-resistant clinical isolates. frontiersin.orgmdpi.com
Molecular Characterization of Relevant Efflux Pumps
Several efflux pumps have been identified that contribute to aminoglycoside resistance.
AcrD: In Salmonella typhimurium, the AcrAD-TolC efflux system, a member of the RND superfamily, has been shown to confer resistance to aminoglycosides. mdpi.com Deletion of the acrD gene leads to increased susceptibility to several aminoglycosides. mdpi.com
AmrAB-OprA/MexXY-OprM: In Pseudomonas aeruginosa, the AmrAB-OprA (also known as MexXY-OprM) efflux pump is a key player in aminoglycoside resistance. nih.govasm.orgnih.gov The amrAB genes encode the inner membrane and periplasmic components of the pump. nih.govasm.org Upregulation of the amrAB operon has been observed in clinical isolates with an aminoglycoside impermeability phenotype. nih.govasm.org Deletion of amrB restores aminoglycoside sensitivity, providing direct evidence of its role in resistance. nih.govasm.org
AdeABC: In Acinetobacter baumannii, the AdeABC efflux pump, another member of the RND family, is a major contributor to multidrug resistance, including resistance to aminoglycosides. mdpi.comnih.gov Overexpression of this pump is frequently seen in clinical isolates. mdpi.com
Chemical Synthesis and Derivatization Strategies
Total and Semisynthetic Approaches to Lividomycin A
While total synthesis of complex aminoglycosides is a formidable challenge, the primary route to this compound and its derivatives has been through semisynthesis. A key strategy involves the chemical modification of closely related, naturally occurring aminoglycosides. For instance, the synthesis of 1-N-((S)-4-amino-2-hydroxybutyryl)this compound has been reported, demonstrating a method to selectively acylate the N-1 position of the 2-deoxystreptamine (B1221613) ring. jst.go.jp This modification is significant as similar substitutions in other aminoglycosides, like the synthesis of amikacin (B45834) from kanamycin (B1662678) A, have led to derivatives with enhanced resistance to inactivating enzymes. researchgate.netnih.gov
Furthermore, the chemical conversion between lividomycin family members has been achieved. This compound can be chemically converted to lividomycin B, showcasing the feasibility of manipulating the mannose ring (Ring V). jst.go.jp These semisynthetic routes are crucial for generating derivatives that can help elucidate the functional roles of specific structural motifs within the parent molecule.
Synthesis of this compound Analogs and Derivatives
The generation of this compound analogs has been a cornerstone of research aimed at overcoming bacterial resistance and understanding its interaction with the ribosomal target.
Modifications of the various sugar rings of this compound have been explored to assess their impact on biological activity. The neamine (B104775) core, consisting of Ring I (a 2-amino-2,3-dideoxy-D-glucopyranose in lividomycin) and Ring II (2-deoxystreptamine), is considered a crucial element for binding to the ribosomal A-site. nih.govasm.org Crystal structures reveal that Ring I inserts into the helix of the 16S rRNA, stacking against guanine (B1146940) G1491 and forming a pseudo base pair with adenine (B156593) A1408. nih.govpdbj.org
Modifications at the 5''-position of the ribose ring (Ring III) have been investigated. However, early studies on this compound and B showed that creating 5''-deoxy and 5''-amino-5''-deoxy analogs led to a significant reduction in antibacterial activity. nih.gov For example, both 5”-deoxy-lividomycin A and 5”-amino-5”-deoxy-lividomycin A exhibited broadly diminished antibacterial activity compared to the parent compound. nih.gov This suggests that the 5"-hydroxyl group is important for the molecule's antibacterial function.
The synthesis of deoxy-analogs, involving the removal of hydroxyl groups, is a common strategy to create aminoglycoside derivatives that can evade inactivation by bacterial phosphotransferases. In the lividomycin series, the synthesis of 5''-deoxylividomycin B and its 5''-fluoro and 5''-chloro analogs resulted in compounds that were markedly less active than the parent lividomycin B. nih.gov Similarly, the synthesis of a 3'-deoxyparomamine-containing lividomycin B analogue, which mimics the 3'-deoxy modification found in potent aminoglycosides like dibekacin, also resulted in a compound with very weak antibacterial activity. oup.com This finding underscored the critical role of specific hydroxyl groups for biological activity.
To probe the contributions of different ring combinations to biological activity, pseudosaccharides have been prepared from lividomycin and related compounds. Through a process of oxidation of vicinal diols followed by β-elimination, various fragments of the parent antibiotic can be isolated. researchgate.netcdnsciencepub.comcdnsciencepub.com For instance, pseudotrisaccharides containing rings A, B, and C of lividomycin B have been prepared. researchgate.netcdnsciencepub.com These fragments serve as valuable biological probes and as key intermediates for further semisynthetic work, allowing researchers to study the minimal structural requirements for ribosomal binding and antibacterial action. cdnsciencepub.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of this compound contribute to its biological function, particularly its binding to the bacterial ribosome.
The antibacterial action of this compound stems from its high-affinity binding to the A-site of the 16S ribosomal RNA, which disrupts protein synthesis. nih.govacs.org The binding is driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate (B84403) backbone of the rRNA, as well as a network of specific hydrogen bonds. nih.govacs.org
Studies on derivatives have provided key insights. For example, the weak activity of the 3'-deoxy lividomycin B analogue suggested the importance of the 3'-hydroxyl group for maintaining a conformation suitable for strong ribosomal binding. oup.com Similarly, the reduced activity of 5''-deoxy and 5''-amino-5''-deoxy this compound indicates a crucial role for the 5''-hydroxyl group, possibly in forming key hydrogen bonds with the ribosome. nih.gov The binding of this compound to the A-site helps to stabilize a conformation where adenine bases A1492 and A1493 are bulged out, an interaction critical for inducing miscoding during translation. nih.govpdbj.org Any structural change that disrupts this intricate network of interactions can lead to a loss of antibacterial efficacy.
Interactive Data Tables
Table 1: Selected Lividomycin Derivatives and Their Reported Activity
| Derivative | Modification | Reported Antibacterial Activity | Reference |
| 1-N-((S)-4-amino-2-hydroxybutyryl)this compound | Acylation at N-1 of Ring II | Synthesis reported | jst.go.jp |
| 5”-Deoxy-lividomycin A | Removal of 5"-hydroxyl on Ring III | Broadly reduced activity | nih.gov |
| 5”-Amino-5”-deoxy-lividomycin A | Replacement of 5"-hydroxyl with an amino group | Broadly reduced activity | nih.gov |
| 3'-Deoxy lividomycin B Analogue | Removal of 3'-hydroxyl on Ring I | Very weak activity | oup.com |
Biological Activities and Research Applications
In Vitro Antimicrobial Spectrum
Lividomycin A has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. ebi.ac.ukwikipedia.orgamanote.com
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
This compound exhibits activity against various Gram-negative bacteria. amanote.com Studies have shown its effectiveness against Escherichia coli and Pseudomonas aeruginosa. ncats.iocabidigitallibrary.org
The minimum inhibitory concentration (MIC) of this compound against susceptible strains of Pseudomonas aeruginosa has been reported to be in the range of 12.5 to 25 µg/ml. nih.govnih.gov In one study, this compound was found to be more active than kanamycin (B1662678) against Pseudomonas aeruginosa. cabidigitallibrary.org For Escherichia coli, this compound demonstrated slightly better activity compared to kanamycin and neomycin. cabidigitallibrary.org The mean MIC of this compound against E. coli isolated from the feces of healthy animals was 13.8 µg/ml. affrc.go.jp
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Multiple Strains | 12.5 - 25 | nih.govnih.gov |
| Escherichia coli | Fecal Isolates | 13.8 (mean) | affrc.go.jp |
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound is also active against Gram-positive bacteria, including Staphylococcus aureus. amanote.comaffrc.go.jp Its activity against Staphylococcus aureus has been found to be comparable to that of kanamycin and slightly more effective than neomycin. cabidigitallibrary.org The mean MIC of this compound against Staphylococcus aureus has been reported as 1.38 µg/ml. affrc.go.jp
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | - | 1.38 (mean) | affrc.go.jp |
Activity against Mycobacterium tuberculosis
This compound has demonstrated notable activity against Mycobacterium tuberculosis. ebi.ac.ukwikipedia.orgjst.go.jp The in vitro antituberculous activity of this compound has been compared to other antituberculous agents. jst.go.jp
The MIC of this compound against M. tuberculosis H37Rv was found to be 0.39 mcg/ml in Tween-albumin liquid medium, 1.56 mcg/ml in Kirchner's liquid medium, and 3.13 mcg/ml in Kirchner's agar (B569324) medium. jst.go.jp These values are similar to those of kanamycin and dihydrostreptomycin. jst.go.jp It has also been noted that the development of resistance to this compound in M. tuberculosis is slower than that to kanamycin. ncats.io
**Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against *Mycobacterium tuberculosis***
| Medium | MIC (µg/mL) | Reference |
|---|---|---|
| Tween-albumin liquid medium | 0.39 | jst.go.jp |
| Kirchner's liquid medium | 1.56 | jst.go.jp |
| Kirchner's agar medium | 3.13 | jst.go.jp |
Susceptibility of Kanamycin-Resistant Strains
This compound has shown effectiveness against certain kanamycin-resistant bacterial strains. ncats.io It was found to be effective in experimental infections with kanamycin-resistant strains of E. coli and P. aeruginosa that produce the kanamycin-phosphorylating enzyme. amanote.comncats.io
In a study of 47 kanamycin-streptomycin resistant strains of fecal E. coli, 41 (87.2%) were sensitive to this compound, with MICs ranging from 6.3 to 25 µg/ml. affrc.go.jp However, cross-resistance between lividomycin and kanamycin has been observed. jst.go.jp For instance, some methicillin-resistant Staphylococcus aureus (MRSA) isolates with the aph(3′)-III gene exhibit high resistance to lividomycin. nih.govnih.gov The inactivation of lividomycin in some resistant strains of P. aeruginosa and E. coli is due to enzymatic phosphorylation. nih.govnih.govnih.gov
Cellular and Subcellular Effects
Impact on Bacterial Cell Growth and Viability
As an inhibitor of protein synthesis, this compound directly impacts bacterial cell growth and viability. ontosight.aiebi.ac.uk By binding to the bacterial ribosome, it disrupts the normal production of proteins essential for cellular functions, leading to a slowdown or complete halt in growth and ultimately cell death. ontosight.aiontosight.aiontosight.ai This bacteriostatic and ultimately bactericidal effect is the basis of its antibiotic activity. mdpi.com The inhibition of protein synthesis by lividomycin has been specifically demonstrated in Escherichia coli. ebi.ac.uknih.gov
Studies on Protein Synthesis Inhibition in Bacterial Models
This compound is an aminoglycoside antibiotic that exerts its antibacterial effect by targeting and inhibiting protein synthesis in bacteria. wikigenes.orgnih.gov Its mechanism of action involves binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.gov Specifically, this compound targets the 30S subunit of the bacterial ribosome. wikigenes.orgoaepublish.com
The binding site is located on the 16S ribosomal RNA (rRNA) within the 30S subunit, particularly at the aminoacyl-tRNA site (A-site) in a region known as helix 44. psu.edu This interaction is highly specific and leads to two primary consequences: the inhibition of the translocation step of protein synthesis and the misreading of the mRNA codon. nih.govpsu.edumdpi.com By causing errors in the genetic code reading, non-functional or toxic proteins are produced, which ultimately leads to bacterial cell death. oaepublish.com Studies have shown that this compound's binding to the A-site helps to lock two universally conserved adenine (B156593) residues (A1492 and A1493) in a "bulged-out" conformation, which disrupts the fidelity of the decoding process. rcsb.org
Research comparing various aminoglycosides has elucidated the structural basis for this interaction. This compound is a pentasaccharide, meaning it is composed of five sugar rings. nih.gov Its core structure, shared with other aminoglycosides like neomycin and paromomycin (B158545), is neamine (B104775), which consists of rings I and II. The additional rings (III, IV, and V) contribute to the binding affinity and specificity. asm.org Studies using mutant ribosomes have demonstrated that rings III and IV enhance the strength of the drug's binding to the ribosome. asm.org Furthermore, the binding of this compound to the host RNA is coupled to the protonation of all five of its amino groups. nih.gov
Experimental In Vivo Antimicrobial Efficacy
Protective Effects in Murine Infection Models
The in vitro activity of this compound translates to effective antimicrobial action in vivo. Studies utilizing murine infection models have demonstrated the protective efficacy of this compound against a range of bacterial pathogens. Experimental infections in mice have shown a positive protective effect when treated with this compound. nih.gov
The compound has proven effective against infections caused by several clinically relevant bacteria, including:
Staphylococcus aureus
Pseudomonas aeruginosa
Klebsiella pneumoniae
Escherichia coli nih.gov
Notably, this compound has also shown considerable efficacy against infections caused by bacterial strains resistant to other aminoglycosides, such as kanamycin. nih.gov It was found to be effective in experimental infections in mice with kanamycin-resistant strains of E. coli and P. aeruginosa that produce an enzyme responsible for inactivating kanamycin. nih.gov A related compound, lividomycin B, has also been reported to confer a protective effect in mice infected with S. aureus and Pseudomonas aeruginosa. nih.govacs.org
Non-Antimicrobial Biological Activities
Inhibition of Human Tyrosyl-DNA Phosphodiesterase (Tdp1)
Beyond its role as an antibiotic, this compound has been identified as an inhibitor of human tyrosyl-DNA phosphodiesterase 1 (Tdp1). wikigenes.orgnih.govnih.gov Tdp1 is a crucial human DNA repair enzyme responsible for fixing DNA damage caused by the stalling of topoisomerase I (Top1). nih.gov Inhibitors of Top1, such as camptothecin, are important anticancer agents that work by trapping Top1 on the DNA, leading to DNA strand breaks in cancer cells. nih.govaacrjournals.org By inhibiting Tdp1, the cell's ability to repair this damage is reduced, which can potentially enhance the effectiveness of Top1-targeting cancer therapies. nih.govnih.gov
This compound, along with other aminoglycosides like neomycin and paromomycin, has been identified as a pharmacological inhibitor of Tdp1. wikigenes.orgnih.gov In vitro biochemical assays confirmed that this compound inhibits Tdp1 activity, although it is a weaker inhibitor compared to neomycin. nih.govpsu.eduaacrjournals.org The inhibition by these aminoglycosides is generally observed in the millimolar concentration range, indicating relatively weak potency. nih.govpsu.edu
Tdp1 Inhibition by Aminoglycosides
| Compound | Reported Tdp1 Inhibitory Activity | IC50 Value (nM) |
|---|---|---|
| Neomycin | Most effective among tested aminoglycosides nih.govpsu.edu | 8,000,000 psu.edu |
| Paromomycin | Less effective than neomycin nih.govpsu.edu | Not explicitly stated, but higher than neomycin |
| This compound | Less effective than neomycin nih.govpsu.edu | 30,000,000 bindingdb.org |
This compound as a Research Tool
Probing RNA-Ligand Interactions
The specific interaction between this compound and ribosomal RNA makes it a valuable tool for researchers studying RNA structure and function, particularly RNA-ligand interactions. Its ability to bind with high affinity to the A-site of 16S rRNA allows it to be used as a molecular probe to investigate the structural and dynamic properties of this critical ribosomal region. asm.orgnih.gov
Crystallographic studies have utilized this compound to gain high-resolution insights into how aminoglycosides recognize and bind to their RNA targets. The crystal structure of this compound complexed with an oligonucleotide representing the ribosomal A-site has been determined, revealing the precise network of hydrogen bonds and contacts that mediate the interaction. rcsb.orgethz.ch These structural models are fundamental for understanding the mechanism of antibiotic action and for designing new, more potent, or selective antibacterial agents.
Furthermore, this compound is employed in biophysical studies to explore the thermodynamics and kinetics of RNA-ligand binding. nih.govnih.gov Techniques such as isothermal titration calorimetry (ITC) and native electrospray ionization mass spectrometry (ESI-MS) have been used with this compound to measure binding affinities and study the stoichiometry of RNA-drug complexes. nih.govspringernature.com For instance, this compound has been used as a model ligand to study binding to the HIV-1 dimerization initiation site (DIS) RNA, demonstrating its utility in investigating RNA targets beyond the ribosome. nih.gov
Applications of this compound in RNA Research
| Research Area | Specific Use of this compound | Key Findings/Insights |
|---|---|---|
| X-ray Crystallography | Co-crystallization with rRNA A-site oligonucleotides rcsb.org | Revealed detailed atomic contacts and the pseudo-base pair formation with A1408. rcsb.org |
| Mass Spectrometry | Characterizing noncovalent RNA-aminoglycoside complexes nih.gov | Quantified binding affinities and identified specific binding to prokaryotic rRNA A-site subdomain. nih.gov |
| NMR Spectroscopy | Determining pKa values of amino groups nih.gov | Showed that binding to rRNA is linked to the protonation of all five amino groups. nih.gov |
| HIV RNA Research | Studying binding to the HIV-1 DIS kissing-loop complex nih.gov | Demonstrated strong, sub-micromolar binding affinity, highlighting the importance of rings IV and V. nih.gov |
Applications in Rational Drug Design for Novel Antimicrobials
The detailed understanding of how this compound binds to its target, the A-site on the 16S rRNA of bacterial ribosomes, provides a foundation for the rational design of new antimicrobial agents. rcsb.orgnih.gov this compound is part of the 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) subclass of aminoglycosides. nih.govchim.itasm.org This class also includes well-known antibiotics like neomycin and ribostamycin. nih.govnih.gov The common structure within this family is a neamine core, which is composed of a 2-DOS ring (ring II) and an amino sugar (ring I) attached at position 4. nih.govnih.gov
Crystal structures of this compound complexed with oligonucleotides of the decoding A-site have been determined, revealing the critical interactions at an atomic level. rcsb.orgnih.govcapes.gov.br These studies show that the neamine portion of the molecule is crucial for binding, with its puckered sugar ring I inserting into the A-site helix. rcsb.orgnih.gov This interaction is stabilized by stacking against a guanine (B1146940) residue (G1491) and forming a pseudo base pair with a universally conserved adenine (A1408). rcsb.orgnih.gov This binding helps to flip out two other adenine residues, A1492 and A1493, which is a key step in the misreading of the genetic code that leads to the antibiotic effect. rcsb.orgnih.gov
This detailed structural information allows researchers to use this compound as a scaffold to design new derivatives. asm.org By modifying the this compound structure, scientists aim to create novel compounds that can overcome existing resistance mechanisms. chim.itnih.gov For example, understanding that the additional rings of this compound contribute to its binding affinity can guide the synthesis of new molecules with enhanced activity or altered specificity. pnas.org Mass spectrometry-based methods have been employed to study the binding affinities of this compound and other aminoglycosides to rRNA models, further informing the design of new drugs with improved selectivity for bacterial over eukaryotic ribosomes, potentially reducing toxicity. pnas.org
Table 1: Aminoglycoside Binding to Wild-Type and Mutant 16S rRNA A-Site Models
| Aminoglycoside | Wild-Type 16S Affinity (Kd, µM) | A1408G Mutant Affinity (Kd, µM) |
| This compound | Data not specified | Does not bind as tightly |
| Paromomycin | Data not specified | Does not bind as tightly |
| Apramycin | Data not specified | High affinity |
| Tobramycin | Data not specified | Unchanged |
| Bekanamycin | Data not specified | Unchanged |
| This table is based on findings from a study using mass spectrometry to probe aminoglycoside-RNA interactions. pnas.org While specific dissociation constants (Kd) were not provided in the excerpt, the relative binding affinities were described. |
Screening Chemical Libraries for Nucleic Acid-Binding Compounds
This compound has also been utilized as a test case in the development of methods for screening chemical libraries to identify new drug candidates that bind to nucleic acids. nasa.govdtic.milsemanticscholar.org One such method is in vitro selection, also known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). preprints.org This technique involves creating a large, random library of RNA or DNA sequences and selecting those that bind to a specific target molecule, in this case, an antibiotic like this compound. preprints.org
In a notable experiment, in vitro selection was used to isolate RNA molecules, or aptamers, that could bind to lividomycin. dtic.milpreprints.org This served as a proof-of-concept, demonstrating that this method could be effectively used to screen for small molecules that interact with RNA. dtic.mil The identified RNA aptamers that bind to lividomycin were found to have sequences similar to those in the rRNA of pathogens like Haemophilus influenzae and Leishmania, suggesting that these sequences could represent new targets for controlling these organisms. preprints.org
This approach is valuable because it can be reversed to screen libraries of small molecules for their ability to bind to a specific RNA target. By immobilizing a known RNA target, such as the bacterial A-site, researchers can screen chemical libraries to find compounds that bind to it, potentially discovering entirely new classes of antibiotics. The use of lividomycin in these foundational studies helped to validate the methodology for broader applications in drug discovery. nasa.govdtic.mil
Advanced Research Methodologies for Lividomycin a Studies
Spectroscopic Techniques
Spectroscopic methods are pivotal in understanding the dynamic nature of Lividomycin A's interactions with its biological targets at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. In the context of this compound, NMR has been instrumental in characterizing its conformation when bound to various biological targets, including RNA and aminoglycoside-modifying enzymes.
Transferred Nuclear Overhauser Effect Spectroscopy (trNOE) is a specific NMR technique that has been successfully applied to study the conformation of this compound when bound to the aminoglycoside phosphotransferase (3')-IIIa (APH(3')-IIIa), an enzyme that confers resistance to this antibiotic. nih.gov These studies have revealed that this compound adopts a specific, "biologically important" conformation upon binding to the active site of the enzyme. nih.gov Interestingly, research has shown that the conformation of aminoglycoside antibiotics when bound to detoxifying enzymes is similar to their conformation when bound to their RNA target. nih.gov Furthermore, fluorine NMR has been utilized to probe the binding of lividomycin to the major groove of RNA duplexes, confirming its recognition of the A-form conformation of nucleic acids. annualreviews.org
Mass Spectrometry (MS) for Binding Affinities and Site Identification
Mass spectrometry (MS) has emerged as a rapid and sensitive technique for characterizing non-covalent interactions, such as the binding of this compound to its RNA targets. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for these studies.
ESI-MS has been employed to determine the binding affinities of this compound and other aminoglycosides to the bacterial ribosomal A-site RNA subdomain. nih.govfrontiersin.org These studies have provided quantitative data on the dissociation constants (Kd) of these complexes. For instance, the MS-measured dissociation constant for the this compound-16S A-site complex was determined to be 28 ± 2 nM, indicating a high-affinity interaction. nih.gov This binding affinity is notably stronger than that of the related aminoglycoside, paromomycin (B158545). nih.gov
Moreover, tandem mass spectrometry (MS/MS) protection assays offer a method for identifying the specific binding site of this compound on the RNA. frontiersin.org In this technique, the RNA-ligand complex is subjected to fragmentation, and the regions of the RNA that are "protected" from fragmentation by the bound ligand are identified. This provides valuable information on the precise nucleotides involved in the interaction. frontiersin.org Native ESI-MS has also been utilized to analyze the binding of this compound to more complex RNA structures, such as the HIV-1 dimerization initiation site (DIS) duplex dimer. researchgate.net
Crystallographic Studies
X-ray crystallography provides high-resolution, static snapshots of molecular structures, offering unparalleled insights into the atomic details of this compound's interactions with its targets.
X-ray Crystal Structure Elucidation of this compound-Ribosome/RNA Complexes
The crystal structures of this compound in complex with oligonucleotides containing the decoding A-site of bacterial ribosomes have been determined at high resolution. researchgate.netethz.chnih.gov These structures reveal the precise binding mode of the antibiotic within the A-site. This compound, a five-ring aminoglycoside, establishes a significant number of contacts with the RNA, totaling 31 in one reported structure. researchgate.net The resolution of the crystal structure of the this compound-RNA complex has been reported to be as high as 2.2 Å. researchgate.net
Furthermore, the crystal structure of this compound bound to the HIV-1 dimerization initiation site (DIS) kissing-loop complex has also been elucidated. asm.org This structure provides a basis for understanding the specificity of this compound for this viral RNA target and offers a platform for rational drug design. asm.orgasm.org
Analysis of Protein-Ligand and RNA-Ligand Interactions
Detailed analysis of the crystal structures of this compound in complex with its targets allows for a thorough examination of the intermolecular interactions that govern binding. These interactions include hydrogen bonds, electrostatic interactions, and van der Waals contacts.
In the complex with the ribosomal A-site, the neamine (B104775) core (rings I and II) of this compound makes conserved hydrogen bonds with the RNA. researchgate.netethz.ch Ring I is observed to stack against G1491 and form a pseudo-base pair with A1408, which helps to stabilize the bulged-out conformation of A1492 and A1493. researchgate.net The additional rings of this compound contribute to its high affinity by making further contacts with the RNA. asm.org When bound to the HIV-1 DIS, this compound is shown to bridge the two RNA molecules, strongly stabilizing the kissing-loop complex. asm.org
Structural studies of this compound with aminoglycoside resistance enzymes, such as aminoglycoside phosphotransferases, have also been conducted. While soaking lividomycin into crystals of APH(2")-Ia resulted in observable electron density in the binding site, the ligand was found to be in multiple conformations, suggesting a weaker, less defined interaction compared to its binding to RNA. researchgate.net
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are indispensable for investigating the in vivo effects of this compound, including its mechanism of action and the development of resistance.
Mutagenesis of Ribosomal RNA to Probe Drug-Target Interactions
Site-directed mutagenesis of the 16S rRNA is a powerful approach to identify key nucleotides involved in the binding of this compound. By creating specific mutations in the ribosomal A-site and assessing the impact on drug susceptibility, researchers can determine the functional relevance of individual nucleotide contacts.
Studies utilizing isogenic Mycobacterium smegmatis strains with homogeneous populations of mutant ribosomes have been particularly informative. nih.govnih.gov In these systems, alterations to specific nucleotides in the A-site can lead to high-level resistance to this compound and other 4,5-disubstituted aminoglycosides. nih.gov The susceptibility of these mutant strains is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic. These in vivo findings can then be correlated with structural data from crystallography and NMR to provide a comprehensive understanding of the drug-target interaction. nih.gov
Identification of Resistance Genes
The emergence of bacterial resistance to this compound is often mediated by specific resistance genes. Molecular biology techniques, particularly the Polymerase Chain Reaction (PCR), are routinely used to identify these genes in clinical isolates.
For example, studies have identified the presence of genes encoding aminoglycoside-modifying enzymes, such as aph(3')-III (aminoglycoside 3'-phosphotransferase III) and ant(4')-I (aminoglycoside 4'-adenylyltransferase I), in methicillin-resistant Staphylococcus aureus (MRSA) isolates that exhibit resistance to lividomycin. nih.govasm.org The presence of the aph(3')-III gene, in particular, is associated with high-level resistance to lividomycin. nih.govasm.org These genetic analyses are crucial for epidemiological surveillance and for understanding the dissemination of resistance mechanisms. oup.com
In Vitro Selection of RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an in vitro selection technique used to isolate RNA or DNA molecules (aptamers) that bind to a specific target with high affinity and specificity. This method has been successfully applied to this compound.
Researchers have isolated RNA aptamers that can bind tightly and specifically to lividomycin from a large pool of random RNA sequences. researchgate.net The dissociation constants (Kd) for the interaction between these aptamers and lividomycin have been determined to be in the nanomolar range. The consensus sequences of these aptamers can then be used in database searches to identify potential natural nucleic acid targets for this compound, providing a novel approach for target identification and drug development.
Mutagenesis of Ribosomal RNA for Drug-Target Interaction Analysis
The primary target of this compound is the A site within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. nih.gov Site-directed mutagenesis of this region has been a powerful tool to dissect the specific nucleotide interactions that are crucial for drug binding and activity. By systematically altering the nucleotides in the A site and observing the resulting changes in antibiotic susceptibility, researchers can infer the importance of individual contacts.
Studies utilizing isogenic Mycobacterium smegmatis mutants, which carry homogeneous populations of mutant ribosomes, have provided significant insights into the interaction of this compound and other 4,5-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides with the ribosomal A site. nih.gov These investigations measure the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth, with higher MIC values indicating increased resistance and weaker drug-target interaction.
Key findings from these mutagenesis studies include:
The C1409-G1491 base pair: Mutations in this base pair, particularly transversion mutations, have been shown to confer resistance to 6'-OH aminoglycosides like this compound. nih.gov This indicates that a proper interaction with this base pair is critical for the drug's activity.
The U1406·U1495 wobble base pair: Alterations to this non-canonical base pair can significantly impact susceptibility. For instance, the U1406C/U1495A double mutation leads to high-level resistance to this compound. nih.gov Conversely, changing this wobble pair to a Watson-Crick interaction (1406C-1495G) can restore susceptibility, highlighting the importance of the local A-site conformation. nih.gov
Adenine (B156593) 1408: The A1408G mutation is known to confer high-level resistance to a broad range of aminoglycosides, including this compound, by disrupting a key pseudo-base pair interaction with ring I of the antibiotic. ethz.ch
Ring V of this compound: Comparative studies between paromomycin and this compound, which differs by the addition of a fifth sugar ring (ring V), have shown that this additional ring has little effect on the susceptibility of mutant ribosomes. nih.gov This suggests that ring V makes only weak, non-sequence-specific contacts with the A site, likely with the RNA backbone. nih.gov
Table 1: Impact of 16S rRNA A-Site Mutations on this compound Susceptibility
| Mutation | Effect on this compound Susceptibility | Reference |
| C1409G | Increased resistance | nih.gov |
| G1491U | Increased resistance | nih.gov |
| U1406C/U1495A | High-level resistance | nih.gov |
| A1408G | High-level resistance | ethz.ch |
Functional Characterization of Resistance Genes and Enzymes
Bacterial resistance to this compound is often mediated by enzymes that chemically modify the antibiotic, thereby preventing it from binding to its ribosomal target. The functional characterization of these resistance genes and their encoded enzymes is crucial for understanding the mechanisms of resistance and for developing strategies to overcome it.
The primary enzymatic modifications that inactivate this compound are phosphorylation and acetylation, carried out by aminoglycoside phosphotransferases (APHs) and aminoglycoside acetyltransferases (AACs), respectively.
Aminoglycoside Phosphotransferases (APHs):
APH(3')-I subclass: Enzymes in this subclass are known to confer resistance to lividomycin.
APH(3')-Id: A novel chromosomal aminoglycoside 3'-O-phosphotransferase, APH(3')-Id, was identified from Kluyvera intermedia. While it confers high levels of resistance to kanamycin (B1662678), ribostamycin, and paromomycin, its effect on lividomycin was not explicitly detailed in the context of MIC increases in the provided study. However, the APH(3')-I subclass, in general, is associated with lividomycin resistance.
Aminoglycoside Acetyltransferases (AACs):
AAC(6')-Isa: An aminoglycoside 6'-N-acetyltransferase from Streptomyces albulus IFO14147, AAC(6')-Isa, has demonstrated a remarkably broad substrate specificity. Notably, this enzyme is capable of acetylating this compound, which possesses a hydroxyl group at the 6' position, suggesting it can also catalyze O-acetylation.
The functional characterization of these enzymes often involves cloning the resistance gene, overexpressing and purifying the enzyme, and then performing kinetic studies to determine its substrate specificity and catalytic efficiency.
Table 2: Kinetic Parameters of Resistance Enzymes Acting on this compound and Related Aminoglycosides
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| APH(3')-Id | Ribostamycin | 2.6 ± 0.6 | 1.3 ± 0.3 | (4.96 ± 1.63) x 105 | |
| APH(3')-Id | Paromomycin | 6.8 ± 0.5 | 1.5 ± 0.1 | (2.18 ± 0.21) x 105 | |
| APH(3')-Id | Neomycin | 11.8 ± 1.0 | 2.0 ± 0.1 | (1.73 ± 0.20) x 105 | |
| APH(3')-Id | Kanamycin | 20.3 ± 2.9 | 2.2 ± 0.2 | (1.10 ± 0.18) x 105 |
Biochemical Assays for Protein Synthesis and Ribosomal Function
Biochemical assays are fundamental to understanding the precise molecular effects of this compound on the process of protein synthesis. These in vitro systems allow for the detailed examination of discrete steps in translation that are inhibited by the antibiotic.
In Vitro Translation Assays:
Codon Misreading Assays:
A key characteristic of aminoglycosides is their ability to induce codon misreading, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This can be quantified in vitro by using a poly(U) template, which should direct the incorporation of phenylalanine. The misincorporation of other radiolabeled amino acids, such as isoleucine, tyrosine, or serine, is then measured in the presence of this compound. nih.govasm.org Lividomycin has been shown to possess codon misreading activity, a hallmark of its interaction with the ribosomal A site. nih.govebi.ac.uk
Aminoacyl-tRNA Binding Assays:
To further dissect its mechanism, the effect of this compound on the binding of aminoacyl-transfer RNA (tRNA) to the ribosome-mRNA complex can be assessed. These assays have revealed that this compound stimulates the binding of aminoacyl-tRNA to ribosomes. nih.gov This is consistent with the model that aminoglycosides lock the A site in a conformation that is favorable for tRNA binding, but which ultimately disrupts the fidelity and translocation steps of protein synthesis. nih.gov
Table 3: Summary of Biochemical Assays Used to Study this compound's Effect on Protein Synthesis
| Assay Type | Principle | Finding for this compound | Reference |
| In Vitro Translation (e.g., poly(U)-directed) | Measures the incorporation of radiolabeled amino acids into polypeptides in a cell-free system. | Specifically inhibits bacterial protein synthesis. | nih.gov |
| Codon Misreading | Measures the incorporation of incorrect amino acids directed by a specific mRNA template (e.g., poly(U)). | Induces codon misreading. | nih.govebi.ac.uk |
| Aminoacyl-tRNA Binding | Measures the binding of labeled aminoacyl-tRNA to the ribosome-mRNA complex. | Stimulates the binding of aminoacyl-tRNA to ribosomes. | nih.gov |
| Puromycin (B1679871) Reaction | Assesses the peptidyl transferase activity by measuring the formation of peptidyl-puromycin. | No significant effect on the puromycin reaction. | nih.gov |
Q & A
Q. What structural features of lividomycin A contribute to its RNA-binding specificity?
this compound’s RNA-binding specificity arises from its pseudo-disaccharide core and hydroxyl-rich substituents, which enable deep major groove interactions in A-form nucleic acids. Structural studies using X-ray crystallography and NMR reveal that its 2-deoxystreptamine (2-DOS) ring and ribose moieties form hydrogen bonds with conserved nucleotides in ribosomal RNA (e.g., prokaryotic A-site) . Comparative thermal denaturation assays (ΔTm) further demonstrate its selectivity for RNA-RNA duplexes over DNA-DNA (ΔTm = +10.2°C vs. +1.3°C) .
Q. What experimental methods are used to characterize this compound’s inhibition of aminoglycoside-modifying enzymes?
Enzyme kinetic assays, such as initial velocity patterns and dead-end inhibition studies, are critical. For example, this compound exhibits noncompetitive inhibition against AAC(6′)-Ib-cr when tested with ciprofloxacin and AcCoA as substrates. Data fitting to sequential equations (e.g., eqs 3–4) reveals its unique binding mode distinct from neomycin or ribostamycin . Additionally, mass spectrometry (MS) protection assays quantify binding affinities to mutant RNA models, clarifying its resistance profile .
Q. How does this compound distinguish between prokaryotic and eukaryotic rRNA targets?
this compound preferentially binds prokaryotic rRNA due to sequence-specific interactions. MS-based footprinting shows strong affinity for the prokaryotic A-site (e.g., Escherichia coli 16S rRNA) but weak binding to eukaryotic counterparts. Mutagenesis studies (e.g., A1408G substitution) highlight the role of nucleotide 1408 in modulating selectivity, with ΔTm shifts confirming structural dependencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding data across RNA structural models?
Contradictions often arise from RNA conformational flexibility or experimental conditions. To address this:
- Use circular dichroism (CD) to confirm RNA duplex conformation (A-form vs. B-form) prior to binding assays .
- Apply DMS footprinting in large RNA contexts (e.g., HIV-1 DIS RNA) to identify protected nucleotides (e.g., A280) and avoid nonspecific binding artifacts .
- Compare results across mutant RNA models (e.g., A1409-G1491 mismatch) to isolate sequence-dependent effects .
Q. What methodological optimizations enhance detection of this compound’s interaction with HIV-1 RNA kissing-loop complexes?
- Thermal denaturation assays : Measure ΔTm of subtype F kissing-loop RNA in the presence of this compound to quantify stabilization (e.g., +6–10°C shifts) .
- Lead-induced cleavage mapping : Identify binding sites by correlating protection patterns with RNA secondary structure .
- Fluorine NMR isotope shifts : Resolve major groove binding in 5-fluorouracil-substituted RNA duplexes .
Q. How does this compound’s phosphorylation by APH(2'')-Ia differ from other aminoglycosides?
this compound undergoes 5''-OH phosphorylation, a unique mechanism attributed to its extended ring structure. Docking simulations suggest two binding modes in APH(2'')-Ia’s active site: one retains neamine-like interactions, while the other uses rings D/E for positioning. Kinetic assays confirm a 20-fold higher KM value compared to neomycin, reflecting weaker enzyme affinity .
Q. What strategies validate this compound’s role in biosynthetic gene clusters (BGCs) as a non-siderophore antibiotic?
- Bioinformatic analysis : Screen BGCs for transporter genes (e.g., FecCD, Peripla_BP_2) linked to non-siderophore pathways .
- Heterologous expression : Clone putative phosphoribosyltransferase genes (e.g., from Streptomyces lividus) and test activity via PRPP incorporation assays .
- Metabolite profiling : Compare lividomycin BGC output to known siderophores using high-resolution MS .
Methodological Guidelines
- For RNA-binding studies : Prioritize CD spectroscopy and thermal shift assays to confirm structural context before functional assays .
- For enzyme kinetics : Use sequential inhibition models and MS-based protection assays to resolve ambiguous binding modes .
- For genetic studies : Combine site-directed mutagenesis with ΔTm measurements to validate sequence-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
